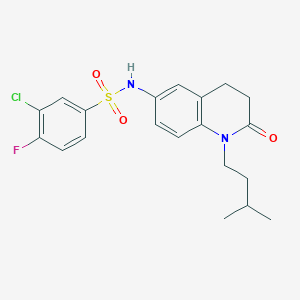![molecular formula C14H13BrClNO2S B2520030 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine CAS No. 338956-84-6](/img/structure/B2520030.png)
3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be useful in understanding the synthesis, structure, and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves cross-coupling reactions, as seen in the study of the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione . This method could potentially be adapted for the synthesis of "3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman are commonly used to investigate the molecular structure of compounds . These methods, along with computational techniques like density functional theory (DFT), can provide detailed information about the equilibrium geometry, vibrational wave numbers, and electronic properties such as HOMO-LUMO gaps and charge distributions.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from studies like the one on the reaction of dibenzobromolium bisulfate with dimethyl sulfoxide, which yields various products depending on the reaction conditions . Such studies can shed light on the potential reactions "3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine" might undergo, including interactions with nucleophiles or electrophiles, and the formation of sulfonium salts.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be assessed through experimental and computational methods. For instance, the green metric evaluation of the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine provides insights into the atom economy, reaction mass efficiency, and environmental impact of the synthetic process . These metrics could be important for evaluating the synthesis of "3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine" from a green chemistry perspective.
Case Studies
Case studies of related compounds, such as the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, demonstrate the practical applications of these chemicals in the development of new insecticides . Similarly, the antitumor activity of sulfonamide compounds has been explored, highlighting their potential in cancer treatment . These examples provide a context for the possible applications of "3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine" in various fields.
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been identified as an important intermediate in the synthesis of chlorantraniliprole, a new insecticide. The synthesis involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, with an overall yield of 41.3% (Niu Wen-bo, 2011).
- It's involved in the synthesis of 2-bromo-4,4'-dinitro-3'-dimethylsulfinio-2'-biphenolate. This compound, after undergoing crystal structure analysis, was found to have interesting geometric and bonding characteristics, including a conjugation between O(3) and the phenyl ring. It decomposes thermally to produce other compounds, showing its potential utility in various chemical reactions (Hou Zi, 2000).
Role in Polyamide Synthesis
- The compound is involved in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit desirable properties such as high thermal stability, solubility in organic solvents, and the ability to form strong, flexible films, indicating its usefulness in material science and engineering (Xiao-Ling Liu et al., 2013).
Intermediate for Antimicrobial Heterocycles
- The compound is used in the synthesis of new heterocycles with potential antimicrobial activity. It involves various organic synthesis reactions to produce different pyrazole, isoxazole, pyrimidinethione, pyran, and pyridine derivatives, demonstrating its versatility as an intermediate in pharmaceutical research (T. El‐Emary et al., 2002).
Synthesis of Thieno[2,3-b]pyridine Derivatives
- A novel method has been developed for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives using this compound. This method is noted for its good yield and shorter reaction duration, highlighting its industrial application potential (V. E. Kalugin et al., 2019).
Preparation of Dimerized Pyrimidines
- It has been used in dimerizing 2-halopyrimidines to form 2,2'-bipyrimidines. This reaction, known as Tiecco's method, involves the use of NiCl2, triphenylphosphine, and zinc in DMF, showcasing its role in complex organic synthesis (J. Nasielski et al., 1991).
properties
IUPAC Name |
3-(3-bromo-2-methylphenyl)sulfonyl-2-chloro-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2S/c1-8-7-9(2)17-14(16)13(8)20(18,19)12-6-4-5-11(15)10(12)3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFNAGLMVKQQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=C(C(=CC=C2)Br)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide](/img/structure/B2519947.png)
![Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate](/img/structure/B2519948.png)
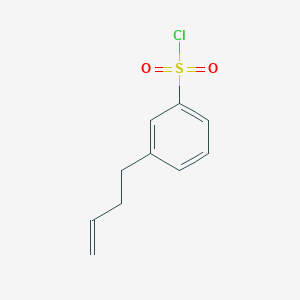
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2519951.png)
![2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene](/img/structure/B2519953.png)
![3-(4-methoxyphenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2519955.png)
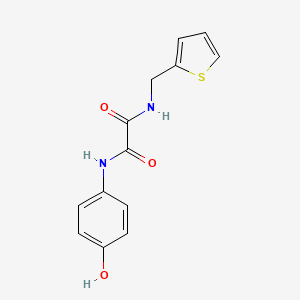
![N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2519959.png)
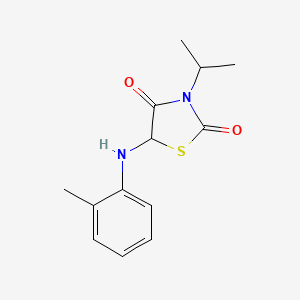

![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2519964.png)
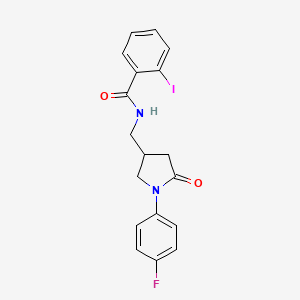
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2519969.png)
